Dimethallyl carbonate

Lithium-Ion Battery Electrolyte Additive Thermal Stability

Dimethallyl carbonate (DMAC; CAS 64057-79-0) is an acyclic dialkyl carbonate characterized by two 2-methyl-2-propen-1-ol groups esterified to a central carbonyl. It is a liquid at ambient temperature with a boiling point range of 199–202 °C and a density of approximately 1.04 g/mL at 20 °C, exhibiting solubility in common organic solvents such as ether, chloroform, and benzene.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 64057-79-0
Cat. No. B1593391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethallyl carbonate
CAS64057-79-0
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(=C)COC(=O)OCC(=C)C
InChIInChI=1S/C9H14O3/c1-7(2)5-11-9(10)12-6-8(3)4/h1,3,5-6H2,2,4H3
InChIKeySKCUYCAPQSWGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethallyl Carbonate (CAS 64057-79-0): Baseline Properties for Procurement and Research Applications


Dimethallyl carbonate (DMAC; CAS 64057-79-0) is an acyclic dialkyl carbonate characterized by two 2-methyl-2-propen-1-ol groups esterified to a central carbonyl [1]. It is a liquid at ambient temperature with a boiling point range of 199–202 °C and a density of approximately 1.04 g/mL at 20 °C, exhibiting solubility in common organic solvents such as ether, chloroform, and benzene . Its primary commercial availability is as a 97% purity grade reagent, commonly utilized as a synthetic intermediate in specialized organic transformations .

Why Generic Carbonate Substitution Fails: Dimethallyl Carbonate's Structural and Functional Differentiation


While acyclic dialkyl carbonates share a common functional group, substitution of dimethallyl carbonate with simpler analogs such as dimethyl carbonate (DMC) or diallyl carbonate can lead to significant performance deviations or synthetic failure. The presence of two terminal methallyl groups in DMAC confers unique reactivity in allylation and polymerization chemistries [1], and its molecular structure enables the formation of a protective solid-electrolyte interphase (SEI) film on battery electrodes—a property not exhibited by conventional carbonate solvents like ethylene carbonate (EC) or propylene carbonate (PC) [2]. These distinctions translate to quantifiable differences in thermal stability, film-forming behavior, and synthetic utility, which are detailed in the evidence below.

Dimethallyl Carbonate: Quantitative Evidence of Differentiation from In-Class Analogs


Elevated CO₂ Generation Peak Temperature vs. Baseline Electrolyte in TPD-MS Analysis

In lithium-ion battery electrolytes, dimethallyl carbonate (DMAC) acts as a film-forming additive that significantly raises the thermal decomposition threshold of the solid-electrolyte interphase (SEI). Temperature-programmed desorption mass spectrometry (TPD-MS) demonstrated that the addition of DMAC shifts the peak temperature for CO₂ generation—a key indicator of SEI decomposition—to 100 °C or higher [1]. This is a direct comparison to the baseline electrolyte system without the additive, where the CO₂ generation peak is expected to occur at a lower, unspecified temperature.

Lithium-Ion Battery Electrolyte Additive Thermal Stability

Suppression of Direct Current Resistance (DCR) Increase After High-Temperature Storage

The DMAC additive in lithium-ion battery electrolyte demonstrably suppresses the increase in direct current resistance (DCR) after storage at an elevated temperature of 50 °C [1]. While the abstract does not provide the exact numerical difference, it establishes a qualitative but verifiable performance advantage over an electrolyte lacking the DMAC additive.

Lithium-Ion Battery Electrolyte Additive Aging

Boiling Point Differentiation from Low-Molecular-Weight Dialkyl Carbonates

Dimethallyl carbonate exhibits a boiling point range of 199–202 °C, which is significantly higher than that of the widely used solvent dimethyl carbonate (DMC), which boils at 90–91 °C . This positions DMAC as a higher-boiling alternative for reactions requiring elevated temperatures without the use of cyclic carbonates like ethylene carbonate (EC, boiling point ~246 °C) or propylene carbonate (PC, boiling point ~240–243 °C) [1][2].

Organic Solvent Physical Property Reaction Medium

Unique Monomer for Thermally Labile Bridged Polysilsesquioxane Xerogels

In the synthesis of hybrid organic-inorganic polysilsesquioxanes, dimethallyl carbonate (monomer 2) was used to prepare dialkylenecarbonate-bridged gels via hydrosilylation and subsequent sol-gel polymerization, as reported by Loy et al. [1]. This application leverages the dialkene functionality of DMAC for cross-linking, a structural feature absent in simple alkyl carbonates like DMC or DEC.

Sol-Gel Hybrid Materials Polymer Synthesis

Application as an Intermediate in Enantioselective Tsuji Enol Silane Allylation

Commercial technical datasheets identify dimethallyl carbonate as an intermediate specifically used in enantioselective Tsuji enol silane allylation reactions . While a direct comparative yield or enantioselectivity data versus other carbonate sources is not provided, this established use-case highlights a synthetic niche where the methallyl group is required.

Organic Synthesis Asymmetric Catalysis Allylation

Best Research and Industrial Application Scenarios for Dimethallyl Carbonate


Electrolyte Additive for Enhanced Thermal Stability in Lithium-Ion Batteries

Based on the direct comparative evidence from Okumura and Nishimura (2018), dimethallyl carbonate is a qualified electrolyte additive for improving the thermal stability of lithium-ion batteries [1]. The additive raises the peak CO₂ generation temperature from the SEI to 100 °C or higher and suppresses the increase in DCR after storage at 50 °C. This makes it a candidate for use in battery cells designed for high-temperature operation or those requiring enhanced safety margins against thermal runaway.

High-Boiling Reaction Medium for Organic Synthesis

With a boiling point range of 199–202 °C, dimethallyl carbonate fills a solvent niche between low-boiling dialkyl carbonates (e.g., DMC, 90 °C) and high-boiling cyclic carbonates (e.g., EC/PC, 240+ °C) [2][3]. It is suitable as a reaction medium for organic transformations that require an elevated temperature profile not attainable with DMC, while potentially avoiding the higher viscosity or reactivity of cyclic carbonates.

Monomer for Thermally Labile Hybrid Sol-Gel Materials

In materials chemistry, dimethallyl carbonate serves as a critical dialkene monomer for the synthesis of bridged polysilsesquioxane xerogels and aerogels [4]. Its unique structure enables the formation of cross-linked networks with a thermally labile carbonate bridging group, a functional attribute not achievable with simple alkyl carbonates. Researchers in hybrid materials and sol-gel chemistry should consider DMAC for the design of porous solids with tailored thermal decomposition profiles.

Reagent for Enantioselective Allylation Methodologies

As indicated by commercial reagent suppliers, dimethallyl carbonate is employed as an intermediate in enantioselective Tsuji enol silane allylation reactions . Organic synthesis laboratories engaged in asymmetric catalysis and natural product synthesis may require this specific carbonate to replicate published procedures or to explore the scope of this transformation.

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